molecular formula C15H19NO3 B2741601 2-Amino-2-[3-(4-methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287268-58-8

2-Amino-2-[3-(4-methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No. B2741601
CAS RN: 2287268-58-8
M. Wt: 261.321
InChI Key: MHNONTWVWUHLLC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains an amino group (NH2), a bicyclic pentane structure, a methoxy group (OCH3), and a carboxylic acid group (COOH). These functional groups suggest that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic ring. The three-dimensional structure would be influenced by these groups and the need to minimize steric hindrance .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amino group could participate in acid-base reactions, the carboxylic acid could undergo esterification or amide formation, and the methoxy group could undergo reactions typical of ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxylic acid and amino groups, and its melting and boiling points would be influenced by the size and complexity of the molecule .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules. If it’s a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve studying its pharmacological effects and optimizing its structure for better efficacy and safety .

properties

IUPAC Name

2-amino-2-[3-(4-methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-9-5-10(19-2)3-4-11(9)14-6-15(7-14,8-14)12(16)13(17)18/h3-5,12H,6-8,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNONTWVWUHLLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C23CC(C2)(C3)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-[3-(4-methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

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